![molecular formula C13H19N3O2 B11866806 11-(Pyridin-3-yl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B11866806.png)
11-(Pyridin-3-yl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-(Pyridin-3-yl)-1,8-dioxa-4,11-diazaspiro[56]dodecane is a spirocyclic compound that features a unique structure combining pyridine and spirocyclic elements
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 11-(Pyridin-3-yl)-1,8-dioxa-4,11-diazaspiro[5One common method involves the use of a coupling reaction between a spirocyclic 1,2,3-triazole and a pyridine derivative . The reaction conditions often include the use of copper sulfate (CuSO₄) and sodium ascorbate as catalysts in a click reaction .
Industrial Production Methods
While specific industrial production methods for 11-(Pyridin-3-yl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger-scale production, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
11-(Pyridin-3-yl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO₄ in an acidic medium.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can lead to the formation of reduced spirocyclic compounds.
Wissenschaftliche Forschungsanwendungen
11-(Pyridin-3-yl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane has several scientific research applications:
Wirkmechanismus
The mechanism of action of 11-(Pyridin-3-yl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane involves its interaction with specific molecular targets. The pyridine moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The spirocyclic structure may also contribute to the compound’s ability to bind to specific sites on proteins or other biomolecules, affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
11-(Pyridin-3-yl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane is unique due to its combination of a pyridine ring with a spirocyclic structure, which is less common in similar compounds. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C13H19N3O2 |
|---|---|
Molekulargewicht |
249.31 g/mol |
IUPAC-Name |
8-pyridin-3-yl-1,11-dioxa-4,8-diazaspiro[5.6]dodecane |
InChI |
InChI=1S/C13H19N3O2/c1-2-12(8-14-3-1)16-5-7-17-11-13(10-16)9-15-4-6-18-13/h1-3,8,15H,4-7,9-11H2 |
InChI-Schlüssel |
HVQSFEFBRLIJHU-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2(CN1)CN(CCOC2)C3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![benzyl N-[[(5S)-2-oxo-1,3-oxazolidin-5-yl]methyl]carbamate](/img/structure/B11866724.png)
![4-Amino-N-(cyclopropylmethyl)-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide](/img/structure/B11866728.png)

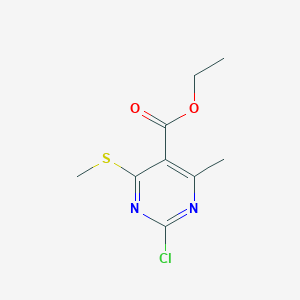
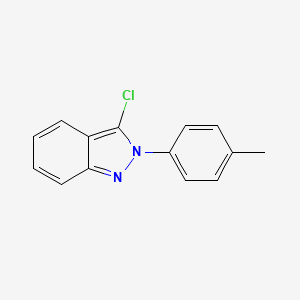
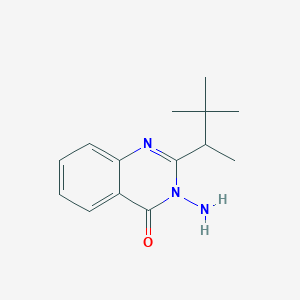
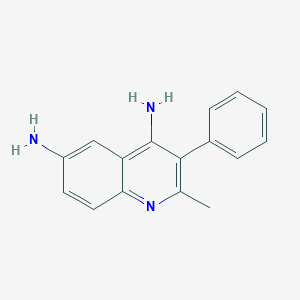

![3-Benzyl-1,7-dihydro-2H-pyrrolo[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B11866777.png)
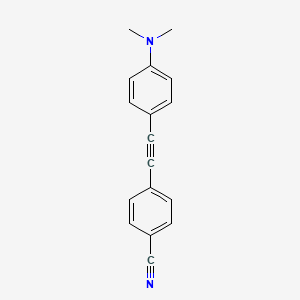

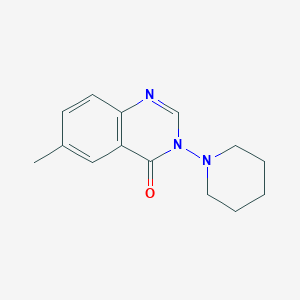

![1-(9H-Pyrido[3,4-b]indol-3-yl)butane-1,2-dione](/img/structure/B11866800.png)
